molecular formula C16H16N4O4S B2454686 N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 932961-25-6

N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2454686
CAS No.: 932961-25-6
M. Wt: 360.39
InChI Key: ZQVOBOVAJFODHQ-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS 899986-75-5) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a hexahydroquinazolinone core, a privileged structure in drug discovery, coupled with a 2-nitrophenyl acetamide group via a sulfanyl linker. The structural motif of its core scaffold is recognized for its potential in modulating protease activity . Specifically, quinazolinone derivatives are investigated for their potential as inhibitors of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes critical in extracellular matrix remodeling, inflammatory diseases, and cancer progression . The mechanism of action for related compounds often involves interaction with the catalytic zinc ion or exosite domains of these proteases, offering a path to more selective inhibition . Researchers can utilize this compound as a key chemical building block or a reference standard in high-throughput screening campaigns to identify and develop novel therapeutic agents targeting protease-mediated pathways. This product is intended for research and development applications in a laboratory setting exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-14(17-12-7-3-4-8-13(12)20(23)24)9-25-15-10-5-1-2-6-11(10)18-16(22)19-15/h3-4,7-8H,1-2,5-6,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOBOVAJFODHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS No. 899973-70-7) is a compound of interest due to its potential biological activities. The nitrophenyl group and the hexahydroquinazolin moiety suggest a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C₁₈H₂₀N₄O₅S
  • Molecular Weight : 404.4 g/mol
  • Structure : The compound consists of a nitrophenyl group attached to an acetamide linked via a thioether to a hexahydroquinazolin derivative.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The nitro group can undergo reduction within biological systems, leading to the generation of reactive nitrogen species (RNS) that can induce oxidative stress in cells. This mechanism is crucial for its antimicrobial and anticancer activities .
  • Enzyme Inhibition : The structure allows for potential interactions with various enzymes, which may lead to inhibition of critical pathways in pathogens or cancer cells .
  • Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity, which might be applicable to this compound against a range of bacteria and fungi .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism involves the disruption of microbial cell functions through oxidative damage induced by RNS. This compound has shown potential against:

  • Gram-positive and Gram-negative bacteria
  • Fungi

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The mechanism likely involves the activation of cellular stress responses and interference with DNA replication processes .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., HeLa cells) revealed IC50 values around 25 µg/mL, indicating significant cytotoxicity compared to control groups.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialE. coli50 µg/mL
S. aureus50 µg/mL
AnticancerHeLa Cells25 µg/mL

Q & A

Q. What are the recommended synthetic routes for N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiol-containing quinazolinone intermediate can react with a bromoacetamide derivative under reflux conditions (e.g., ethanol, 12–24 hours). Purity optimization involves recrystallization from methanol/water mixtures and characterization via HPLC (≥95% purity). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and spectroscopic validation (¹H/¹³C NMR) is critical .

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Confirm the presence of the nitrophenyl proton environment (δ 8.1–8.3 ppm for aromatic protons) and the hexahydroquinazolinone carbonyl (δ 170–175 ppm in ¹³C).
  • X-ray crystallography : Use SHELXL for refinement (e.g., space group determination, bond-length validation). For example, similar acetamide derivatives exhibit bond angles of 120°–122° for the sulfanyl-acetamide linkage .

Q. What solvent systems are optimal for solubility studies?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Solubility can be quantified via UV-Vis spectroscopy at λmax ~260–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., MMP-9 inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
  • Use isothermal titration calorimetry (ITC) to measure binding affinity (KD) to MMP-9’s hemopexin domain.
  • Perform dose-response assays (e.g., MDA-MB-435 tumor models) with parallel cytotoxicity screening (MTT assays on HEK293 cells). Cross-validate results with molecular docking (AutoDock Vina) to identify off-target interactions .

Q. What strategies are effective for crystallizing this compound, given its complex heterocyclic structure?

  • Methodological Answer :
  • Vapor diffusion : Use ethanol/water (1:1) at 4°C for slow crystallization.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : For X-ray studies, employ glycerol (20% v/v) to prevent ice formation. Monitor crystal quality with SHELXD for phase resolution and Olex2 for structure visualization .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., integrins or EGFR)?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM36 force fields. Focus on sulfanyl-acetamide’s role in disrupting α4β1 integrin-MMP-9 interactions.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (quinazolinone carbonyl) and hydrophobic regions (nitrophenyl group) using Schrödinger’s Phase .

Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
  • Stability studies : Store samples at 25°C/60% RH for 4 weeks and compare degradation profiles via peak area normalization .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and brain penetration?

  • Methodological Answer :
  • Blood-brain barrier (BBB) penetration : Administer the compound intravenously (2 mg/kg) in BALB/c mice. Measure plasma and brain homogenate concentrations at 0.5, 2, and 8 hours using LC-MS. Calculate brain/plasma ratio (target ≥0.3).
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) via microsomal incubation and HRMS .

Q. What controls are essential in SAR studies to isolate the sulfanyl-acetamide moiety’s contribution to activity?

  • Methodological Answer :
  • Negative controls : Synthesize analogs lacking the sulfanyl group (e.g., replace with methylene).
  • Positive controls : Use known MMP-9 inhibitors (e.g., JNJ0966) to benchmark IC50 values.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Methodological Answer :
    Discrepancies may stem from polymorphic forms or hydration states. Resolve via:
  • PXRD : Compare diffraction patterns of batches crystallized from different solvents.
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity (e.g., 0–90% RH) to assess stability of hydrated forms .

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